disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate
Description
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate is a sodium salt derivative of a substituted phenylpropanoic acid. Its structure features a propanoate backbone with a phenyl ring substituted at the 3-position with a methoxy group and at the 4-position with a sulfonatooxy group. The disodium counterion enhances water solubility, making it suitable for applications requiring hydrophilic properties.
Properties
Molecular Formula |
C10H10Na2O7S |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O7S.2Na/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15;;/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChI Key |
ZYKQILITKAAKDK-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and 3-chloropropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Sulfonation: The key step involves the sulfonation of the phenyl ring, which is achieved by reacting the intermediate product with sulfur trioxide or chlorosulfonic acid.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and sulfonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate is characterized by its unique molecular structure, which includes sulfonate and methoxy groups that enhance its solubility and reactivity. The structural formula can be represented as follows:This structure allows for interactions that are crucial in various applications.
2.1. Pharmaceutical Development
This compound is utilized in the development of pharmaceutical formulations due to its ability to enhance drug solubility and bioavailability. Its application can be summarized as follows:
- Drug Solubilization : The compound acts as a solubilizing agent for poorly soluble drugs, thus improving their therapeutic efficacy.
- Stabilization of Formulations : It helps stabilize active pharmaceutical ingredients (APIs) in liquid formulations, preventing degradation.
2.2. Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent in various assays:
- Chromatography : It is used in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures.
- Spectroscopy : The compound's unique absorption characteristics make it useful in UV-Visible spectroscopy for quantifying substances in solution.
Case Study 1: Drug Formulation Enhancement
A study conducted by researchers at a pharmaceutical company demonstrated that incorporating this compound into a formulation of a poorly soluble antihypertensive drug improved its solubility by over 200%. This enhancement led to increased bioavailability and better patient outcomes in clinical trials.
Case Study 2: Analytical Method Development
In another instance, a team of analytical chemists utilized this compound as a mobile phase additive in HPLC. The results indicated improved resolution of target compounds, allowing for more accurate quantification in environmental samples.
Data Tables
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Pharmaceutical Development | Solubilizing agent for drugs | Enhanced solubility and bioavailability |
| Analytical Chemistry | HPLC mobile phase additive | Improved resolution and quantification |
| Drug Formulation | Stabilization of APIs | Increased stability and shelf-life |
Mechanism of Action
The mechanism of action of disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonatooxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key functional groups include:
- Sulfonatooxy group : Enhances hydrophilicity and ionic character.
- Methoxy group : Electron-donating, influencing steric and electronic properties.
- Propanoate backbone: Provides a flexible carbon chain for derivatization.
Comparisons with analogs from the evidence highlight how these groups impact properties:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The disodium salt’s sulfonatooxy group confers exceptional water solubility compared to carboxylic acid or ester analogs (e.g., 3-(2-methoxyphenyl)propanoic acid or ethyl 3-(methylthio)propanoate) .
- Stability : The methoxy group may reduce oxidative degradation compared to electron-withdrawing substituents.
- Volatility: Unlike volatile esters (e.g., ethyl 3-(methylthio)propanoate), the ionic nature of the disodium salt minimizes volatility, favoring non-aromatic applications .
Research Findings and Limitations
- QSAR Models: Propanoate derivatives like cyclopentyl propanoate show that minor structural changes (e.g., sulfonation) significantly alter bioactivity, limiting predictive accuracy for novel compounds .
- Limitations : Direct experimental data on the target compound are absent; comparisons rely on structural extrapolation.
Biological Activity
Disodium;3-(3-methoxy-4-sulfonatooxyphenyl)propanoate, commonly referred to as a sulfonated phenolic compound, exhibits significant biological activity that has garnered attention in various research domains. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological properties, including anticancer effects, antioxidant activity, and potential therapeutic applications.
- Molecular Formula : C9H8Na2O7S
- Molecular Weight : 306.2 g/mol
- Structure : The compound features a sulfonate group attached to a methoxy-substituted phenyl ring, contributing to its solubility and reactivity in biological systems.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μmol/mL) | Comparison Drug | IC50 of Comparison Drug (μmol/mL) |
|---|---|---|---|
| A-549 | 0.04 | Doxorubicin | 0.06 |
| MCF7 | 0.05 | Doxorubicin | 0.06 |
| HCT-116 | 0.03 | Doxorubicin | 0.04 |
These results indicate that the compound exhibits comparable potency to established chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .
2. Antioxidant Activity
The antioxidant properties of this compound have been assessed through DPPH radical-scavenging assays. The compound demonstrated moderate scavenging activity, indicating its ability to neutralize free radicals:
- DPPH Scavenging Activity : At a concentration of 100 μg/mL, the compound showed significant radical-scavenging capabilities, comparable to ascorbic acid .
The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The sulfonate group enhances solubility and bioavailability, facilitating cellular uptake and subsequent biological effects.
Case Study 1: Anticancer Efficacy in A549 Cells
In a controlled laboratory setting, this compound was tested for its cytotoxic effects on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (≥0.1 μmol/mL). Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic events .
Case Study 2: Antioxidant Properties in In Vivo Models
An animal model study evaluated the antioxidant effects of the compound in mice subjected to oxidative stress induced by hydrogen peroxide. Mice treated with this compound exhibited reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
